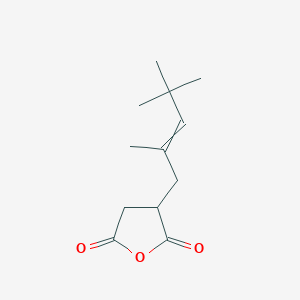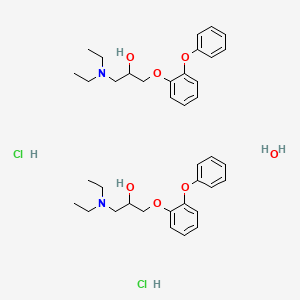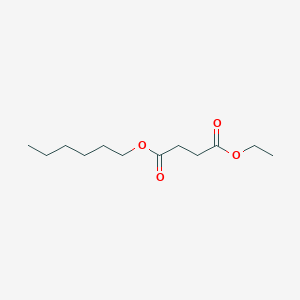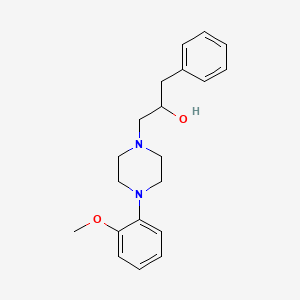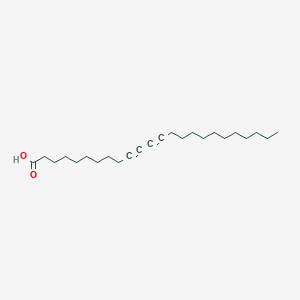
Tetracosa-10,12-diynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosa-10,12-diynoic acid is a long-chain fatty acid with a unique structure characterized by two triple bonds located at the 10th and 12th carbon positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-10,12-diynoic acid typically involves the coupling of shorter chain alkynes. One common method is the use of the EDC/NHS method for amidation, where a solution of EDC (2.4 mmol) in dichloromethane is added to a solution of the diacetylenic acid in THF, followed by the addition of NHS (2.4 mmol) in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve solid-state polymerization techniques. For instance, the γ-ray polymerization of tricosa-10,12-diynoic acid crystals has been studied extensively, providing insights into the polymerization process and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosa-10,12-diynoic acid undergoes various chemical reactions, including:
Oxidation: The presence of triple bonds makes it susceptible to oxidation reactions.
Reduction: Reduction can convert the triple bonds into single or double bonds.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and catalysts like palladium for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Tetracosa-10,12-diynoic acid has several scientific research applications:
Materials Science: It is used in the formation of polymerizable monolayers and Langmuir-Blodgett multilayers.
Chemistry: Its unique structure makes it a valuable compound for studying solid-state polymerization and other chemical processes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism of action of tetracosa-10,12-diynoic acid involves its ability to undergo polymerization and form extended conjugated polymer chains. This process is influenced by factors such as temperature, UV irradiation, and the presence of catalysts. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricosa-10,12-diynoic acid: Similar in structure but with one less carbon atom.
2,4-Diynoic acids: These compounds also contain diacetylene groups but differ in chain length and substitution patterns.
Uniqueness
Tetracosa-10,12-diynoic acid is unique due to its specific chain length and the position of its triple bonds, which confer distinct chemical and physical properties. Its ability to form stable polymerizable monolayers and its reactivity in various chemical reactions make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
73510-22-2 |
|---|---|
Molekularformel |
C24H40O2 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
tetracosa-10,12-diynoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-11,16-23H2,1H3,(H,25,26) |
InChI-Schlüssel |
BTFLPMJDEYDJMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



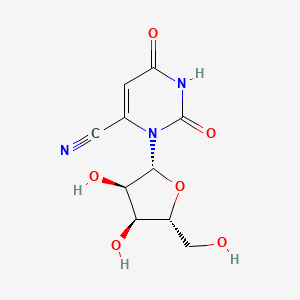
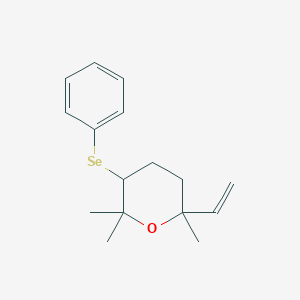

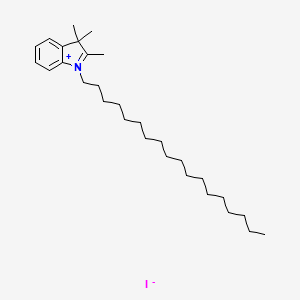
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
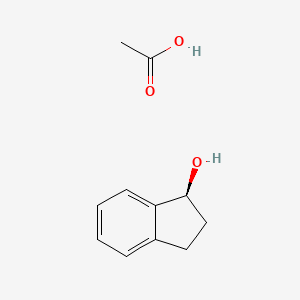
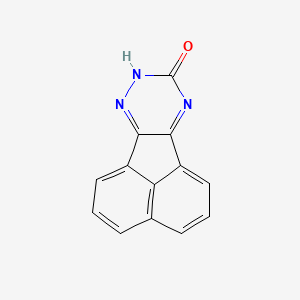
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
